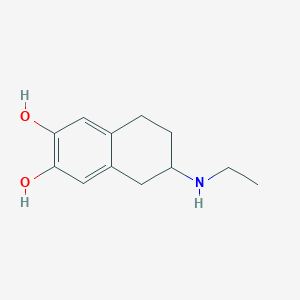
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound with a complex structure that includes an ethylamino group and a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a naphthalene derivative followed by a series of reduction and substitution reactions to introduce the ethylamino group and hydroxyl groups at the desired positions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the ethylamino group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 6-(Butylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Uniqueness
What sets 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol apart from similar compounds is the specific length and structure of the ethylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-10-4-3-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3 |
InChI Key |
XNXQANXEUALOJH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



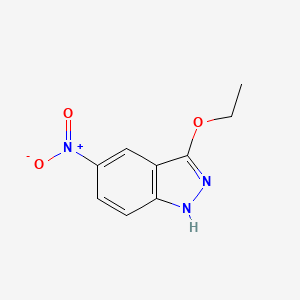

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
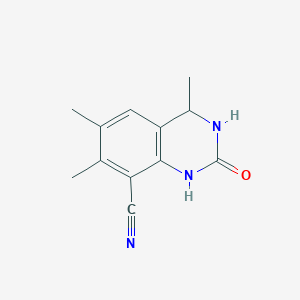
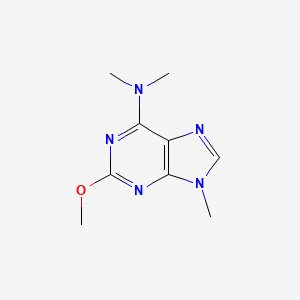


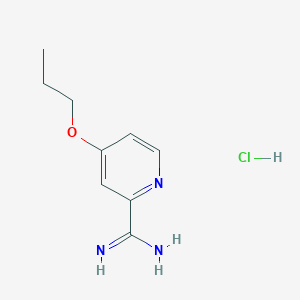
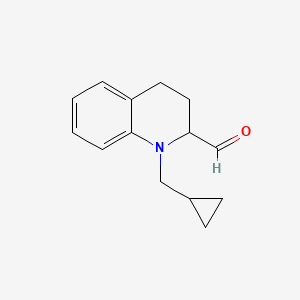

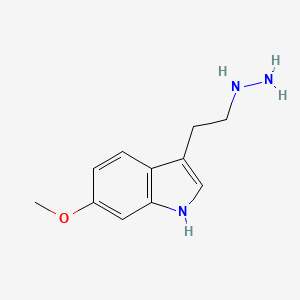
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)

